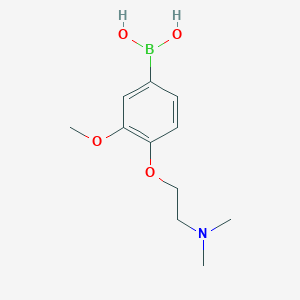
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(ジメチルアミノ)エトキシ)-3-メトキシフェニルボロン酸は、フェニル環にボロン酸官能基が結合した有機化合物であり、さらにジメチルアミノエトキシ基とメトキシ基で置換されています。
準備方法
合成経路と反応条件
4-(2-(ジメチルアミノ)エトキシ)-3-メトキシフェニルボロン酸の合成は、通常、バニリン (4-ヒドロキシ-3-メトキシベンズアルデヒド) を、炭酸カリウム (K₂CO₃) などの塩基存在下で、2-クロロ-N,N-ジメチルアミン塩酸塩でアルキル化することによって行われます。 この反応により、4-(2-(ジメチルアミノ)エトキシ)-3-メトキシベンズアルデヒドが生成され、これはその後、ボロン酸試薬を含む一連の反応によって対応するボロン酸誘導体に転換することができます .
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボでの合成手順のスケールアップになります。 これには、最終生成物の収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
4-(2-(ジメチルアミノ)エトキシ)-3-メトキシフェニルボロン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、使用される特定の条件と試薬に応じて、アルコールまたはアミンを生成する可能性があります。
置換: 求電子置換反応は、フェニル環に新しい置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、通常、ハロゲン (例: Br₂, Cl₂) やニトロ化剤 (例: HNO₃) などの試薬が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノンを生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。 置換反応は、フェニル環にさまざまな官能基を導入することができます。
科学研究への応用
4-(2-(ジメチルアミノ)エトキシ)-3-メトキシフェニルボロン酸は、いくつかの科学研究への応用があります。
科学的研究の応用
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid has several scientific research applications:
作用機序
4-(2-(ジメチルアミノ)エトキシ)-3-メトキシフェニルボロン酸の作用機序は、ボロン酸基を介した分子標的との相互作用を伴います。 この基は、ジオールやその他の求核剤と可逆的な共有結合を形成することができ、酵素阻害剤やその他の生物学的に活性な分子の設計に役立ちます . この化合物は、クロスカップリング反応などのさまざまな化学反応にも参加して、新しい炭素-炭素結合を形成することができます .
類似の化合物との比較
類似の化合物
4-(2-(ジメチルアミノ)エトキシ)ベンジルアミン: この化合物は、類似の構造を持っていますが、ボロン酸基はありません.
2-(2-(ジメチルアミノ)エトキシ)エタノール: この化合物は、類似のジメチルアミノエトキシ基を持っていますが、フェニル環やボロン酸基はありません.
独自性
4-(2-(ジメチルアミノ)エトキシ)-3-メトキシフェニルボロン酸は、フェニル環にボロン酸基とジメチルアミノエトキシ基の両方が存在することによって、独特です。
類似化合物との比較
Similar Compounds
4-(2-(Dimethylamino)ethoxy)benzylamine: This compound has a similar structure but lacks the boronic acid group.
2-(2-(Dimethylamino)ethoxy)ethanol: This compound features a similar dimethylaminoethoxy group but does not have the phenyl ring or boronic acid group.
Uniqueness
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid is unique due to the presence of both the boronic acid group and the dimethylaminoethoxy group on the phenyl ring.
生物活性
4-(2-(Dimethylamino)ethoxy)-3-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a dimethylamino group, an ethoxy linkage, and a methoxyphenyl moiety. These components contribute to its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that boronic acids, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various strains of bacteria, particularly Gram-positive bacteria. The minimal inhibitory concentrations (MICs) observed were promising, suggesting that this compound could be a potential candidate for developing new antimicrobial agents.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Micrococcus luteus | 31.25 | 125 | Bactericidal |
| Staphylococcus epidermidis | 62.5 | 250 | Bactericidal |
| Bacillus subtilis | 31.25 | 125 | Bactericidal |
| Escherichia coli | >500 | >1000 | No activity |
The compound exhibited a favorable bactericidal effect with MBC/MIC ratios indicating strong efficacy against the tested microorganisms .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies revealed that this compound demonstrated low cytotoxicity against mammalian cell lines. At concentrations up to 100 µM, the compound maintained cell viability levels above 85%, suggesting it may have a favorable therapeutic index .
The mechanism of action for boronic acids often involves the inhibition of proteases and other enzymes through reversible covalent bonding to target sites. This property is particularly relevant in cancer therapy, where such interactions can disrupt tumor cell proliferation. The specific interactions of this compound with biological targets are still under investigation but are expected to involve similar pathways as other boron-containing compounds .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focused on the synthesis of various phenylboronic acids and their antimicrobial properties found that compounds with specific substituents, like the dimethylamino group in our compound of interest, exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without such modifications .
- Cytotoxicity Profile : In another investigation, the cytotoxic effects of several boronic acids were evaluated on cancer cell lines. The results indicated that while some derivatives showed significant cytotoxicity, this compound remained relatively non-toxic at therapeutic concentrations, supporting its potential use in combination therapies .
- In Vivo Studies : Preliminary in vivo studies have suggested that this compound can effectively reduce bacterial load in infection models without exhibiting significant toxicity to host tissues, thus reinforcing its potential as a therapeutic agent in infectious diseases .
特性
分子式 |
C11H18BNO4 |
|---|---|
分子量 |
239.08 g/mol |
IUPAC名 |
[4-[2-(dimethylamino)ethoxy]-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C11H18BNO4/c1-13(2)6-7-17-10-5-4-9(12(14)15)8-11(10)16-3/h4-5,8,14-15H,6-7H2,1-3H3 |
InChIキー |
LMWBUDWPWKHDLY-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















